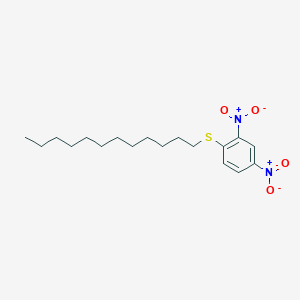
1-(2,4-Dinitro-phenylsulfanyl)-dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dinitro-phenylsulfanyl)-dodecane is an organic compound characterized by the presence of a dodecane chain attached to a 2,4-dinitrophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitro-phenylsulfanyl)-dodecane typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with dodecane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitro-phenylsulfanyl)-dodecane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .
Scientific Research Applications
1-(2,4-Dinitro-phenylsulfanyl)-dodecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitro-phenylsulfanyl)-dodecane involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its biological activity, potentially leading to the formation of reactive intermediates that can interact with cellular components. The pathways involved may include oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
2,4-Dinitrophenol: Used as a pesticide and herbicide, with known mitochondrial uncoupling properties.
2,4-Dinitrobenzene: Utilized in the synthesis of various organic compounds.
Uniqueness
1-(2,4-Dinitro-phenylsulfanyl)-dodecane is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
66923-45-3 |
|---|---|
Molecular Formula |
C18H28N2O4S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-dodecylsulfanyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C18H28N2O4S/c1-2-3-4-5-6-7-8-9-10-11-14-25-18-13-12-16(19(21)22)15-17(18)20(23)24/h12-13,15H,2-11,14H2,1H3 |
InChI Key |
OCKPJSICGVDMNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















